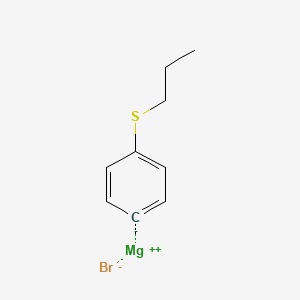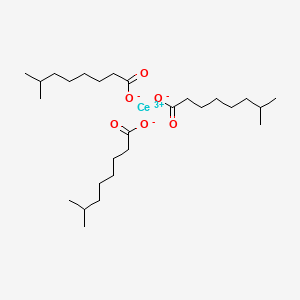
Cerium(III) isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(III) isononanoate is a coordination compound of cerium, a rare earth element, with isononanoic acid. Cerium is known for its unique chemical properties, including its ability to exist in multiple oxidation states, making it valuable in various industrial and scientific applications. Isononanoic acid, a branched-chain fatty acid, is often used in the synthesis of metal carboxylates due to its stability and solubility in organic solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cerium(III) isononanoate can be synthesized through a reaction between cerium(III) chloride and isononanoic acid in the presence of a suitable solvent such as toluene or xylene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the this compound complex. The general reaction can be represented as follows:
CeCl3+3C9H19COOH→Ce(C9H19COO)3+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cerium(III) chloride and isononanoic acid are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is typically purified through filtration and solvent evaporation to obtain the desired this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cerium(III) isononanoate can undergo various chemical reactions, including:
Oxidation: Cerium(III) can be oxidized to cerium(IV) under suitable conditions.
Reduction: Cerium(IV) can be reduced back to cerium(III) using reducing agents.
Substitution: The isononanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize cerium(III) to cerium(IV).
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used to reduce cerium(IV) to cerium(III).
Substitution: Ligand exchange reactions can be carried out in the presence of other carboxylic acids or ligands.
Major Products Formed
Oxidation: Cerium(IV) compounds such as cerium(IV) oxide.
Reduction: Cerium(III) compounds such as cerium(III) oxide.
Substitution: New cerium carboxylates or complexes with different ligands.
Applications De Recherche Scientifique
Cerium(III) isononanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, lubricants, and as a stabilizer in plastics.
Mécanisme D'action
The mechanism of action of cerium(III) isononanoate involves its ability to undergo redox reactions, switching between cerium(III) and cerium(IV) states. This redox activity allows it to interact with various molecular targets and pathways, including:
Antioxidant Activity: Cerium(III) can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Catalytic Activity: Cerium(III) can catalyze various chemical reactions, including oxidation and reduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cerium(III) acetate
- Cerium(III) nitrate
- Cerium(III) chloride
Uniqueness
Cerium(III) isononanoate is unique due to its branched-chain fatty acid ligand, which provides enhanced solubility and stability in organic solvents compared to other cerium(III) carboxylates. This makes it particularly useful in applications requiring organic solubility and stability.
Propriétés
Numéro CAS |
85118-09-8 |
|---|---|
Formule moléculaire |
C27H51CeO6 |
Poids moléculaire |
611.8 g/mol |
Nom IUPAC |
cerium(3+);7-methyloctanoate |
InChI |
InChI=1S/3C9H18O2.Ce/c3*1-8(2)6-4-3-5-7-9(10)11;/h3*8H,3-7H2,1-2H3,(H,10,11);/q;;;+3/p-3 |
Clé InChI |
GCGBGTXXCLJJAS-UHFFFAOYSA-K |
SMILES canonique |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


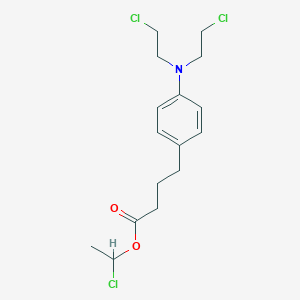

![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)
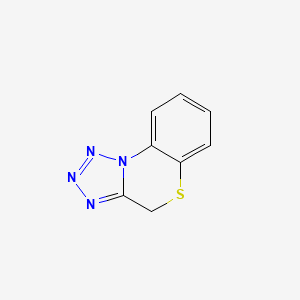

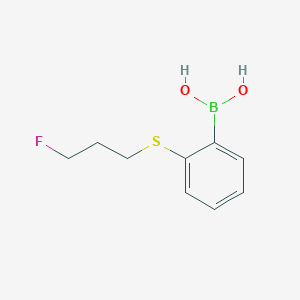
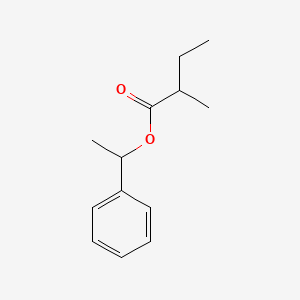
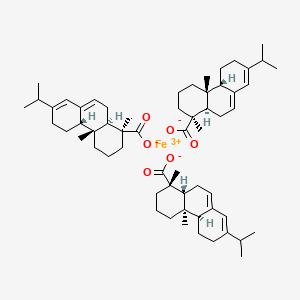
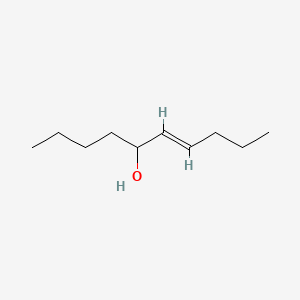


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
